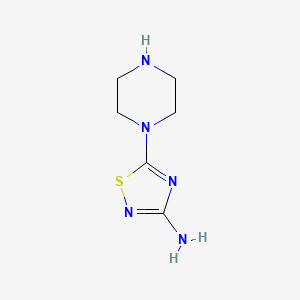

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine” is a compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the thiadiazole and piperazine rings. The exact structure would depend on the specific arrangement of these rings and the presence of any additional functional groups .Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the reactivity of the thiadiazole and piperazine rings. For example, the nitrogen atoms in these rings could potentially act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the nitrogen and sulfur atoms could potentially make this compound polar and capable of forming hydrogen bonds .Mechanism of Action

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been reported to interact with various biological targets . For instance, piperazine moiety is widely employed in drugs such as antimalarial agent piperaquine and is found in many important synthetic drug molecules .

Mode of Action

It can be inferred from related compounds that the piperazine ring might play a crucial role in its interaction with biological targets . For example, piperaquine inhibits the Plasmodium falciparum parasite’s haem detoxification pathway .

Biochemical Pathways

For instance, a compound containing a piperazin-1-yl moiety was found to inhibit the CDK4/CYCLIN D1 and ARK5 kinases .

Pharmacokinetics

It can be inferred from related compounds that it might be extensively metabolized by cytochrome p450 3a4 .

Result of Action

For instance, some piperazine derivatives displayed pronounced anticancer activity against breast cancer and melanoma cell lines .

Action Environment

It can be inferred from related compounds that factors such as ph, temperature, and presence of other substances might influence its action .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine in lab experiments is its broad-spectrum biological activity. This compound has been shown to exhibit various biological activities, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause cytotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions that could be explored in the field of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine research. One potential avenue is the development of more potent and selective derivatives of this compound. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound. Additionally, further studies are needed to evaluate the potential applications of this compound in the treatment of various diseases, such as cancer and inflammatory disorders.

In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its broad-spectrum biological activity and potential applications in drug development make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and evaluate its potential toxicity.

Synthesis Methods

The synthesis of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine can be achieved through a multi-step reaction process. The first step involves the condensation of thiosemicarbazide with an appropriate aldehyde to form a thiosemicarbazone. The thiosemicarbazone is then cyclized with hydrazine hydrate to form the desired thiadiazole derivative. Finally, the piperazine ring is introduced via a reductive amination reaction.

Scientific Research Applications

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities such as antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been shown to exhibit neuroprotective, anti-inflammatory, and analgesic effects.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . For instance, some piperazine derivatives have been found to exhibit inhibitory activity against certain enzymes . The nature of these interactions is likely to be influenced by the specific structural features of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine, including the presence of the piperazine and thiadiazole rings.

Cellular Effects

The effects of this compound on cellular processes are currently unknown. Given its structural features, it is plausible that it could influence cell function in a number of ways. For example, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Future studies could help to identify any enzymes or cofactors that it interacts with, and could also provide information on its effects on metabolic flux or metabolite levels .

Transport and Distribution

Future studies could help to identify any transporters or binding proteins that it interacts with, and could also provide information on its localization or accumulation .

Subcellular Localization

Future studies could help to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

5-piperazin-1-yl-1,2,4-thiadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5S/c7-5-9-6(12-10-5)11-3-1-8-2-4-11/h8H,1-4H2,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHWHTNUSQJVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2455724.png)

![5-((2-hydroxyethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2455736.png)

![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2455741.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2455743.png)